molecular formula C11H19N5 B8315691 1-[2-(1-Methylethylamino)-3-pyrazinyl]piperazine CAS No. 147539-22-8

1-[2-(1-Methylethylamino)-3-pyrazinyl]piperazine

Cat. No.: B8315691
CAS No.: 147539-22-8
M. Wt: 221.30 g/mol
InChI Key: ZFLBUXWNOJJVQC-UHFFFAOYSA-N
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Description

1-[2-(1-Methylethylamino)-3-pyrazinyl]piperazine is a useful research compound. Its molecular formula is C11H19N5 and its molecular weight is 221.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

147539-22-8

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

3-piperazin-1-yl-N-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C11H19N5/c1-9(2)15-10-11(14-4-3-13-10)16-7-5-12-6-8-16/h3-4,9,12H,5-8H2,1-2H3,(H,13,15)

InChI Key

ZFLBUXWNOJJVQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=CN=C1N2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-3-(1-methylethylamino)pyrazine (PREPARATION 24, 1.6 g) and piperazine (4.3 g) in xylene (10 ml) is refluxed for 26 hr. The mixture is cooled to 0o and diluted with concentrated hydrochloric acid (8 ml). The xylene is decanted and ether is added and also decanted from the salts. The salts are diluted with excess aqueous sodium hydroxide (5%) and dichloromethane. The phases are separated. The aqueous phase is extracted three more times with dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated to give a liquid mixture which is flash chromatographed on silica gel eluting with methanol/chloroform (5/95). The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 1.27, 1.83, 3.04, 4.12, 4.78, 7.49 and 7.72δ.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
0o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-3-(1-methylethylamino)pyrazine (PREPARATION 6, 1.6 g) and piperazine (4.3 g) in xylene (10 ml) is refluxed for 26 hr. The mixture is cooled to 0° and diluted with concentrated hydrochloric acid (8 ml). The xylene is decanted and ether is added and also decanted from the salts. The salts are diluted with excess aqueous sodium hydroxide (5%) and dichloromethane. The phases are separated. The aqueous phase is extracted three more times with dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated to give a liquid mixture which is flash chromatographed on silica gel eluting with methanol/chloroform (5/95). The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 1.27, 1.83, 3.04, 4.12, 4.78, 7.49 and 7.72 δ.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two

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